1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride
CAS No.: 1803599-80-5
VCID: VC4087531
Molecular Formula: C13H17Cl3N2O2
Molecular Weight: 339.6
* For research use only. Not for human or veterinary use.
![1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride - 1803599-80-5](/images/structure/VC4087531.png)
Description |
1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride is a chemical compound characterized by its molecular formula C13H17Cl3N2O2 and a molecular weight of approximately 339.65 g/mol . This compound features a morpholine ring linked to a dichlorobenzoyl group, which contributes to its unique properties and potential applications in various fields such as medicinal chemistry and material science. Synthesis and Reaction ConditionsThe synthesis of 1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride involves several key steps, typically requiring controlled reaction conditions such as temperature and pH to optimize yield and purity. Industrial methods may further refine these processes to enhance efficiency and scalability. Common Reagents and Solvents:
Biological Interactions and Applications1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride is believed to interact with specific biological targets, such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. Research continues to explore its therapeutic potential across various medical fields, indicating a promising future for this compound in scientific applications. Potential Applications:
Analytical TechniquesRelevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to provide insights into its structural characteristics. |
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CAS No. | 1803599-80-5 |
Product Name | 1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride |
Molecular Formula | C13H17Cl3N2O2 |
Molecular Weight | 339.6 |
IUPAC Name | [2-(1-aminoethyl)morpholin-4-yl]-(2,3-dichlorophenyl)methanone;hydrochloride |
Standard InChI | InChI=1S/C13H16Cl2N2O2.ClH/c1-8(16)11-7-17(5-6-19-11)13(18)9-3-2-4-10(14)12(9)15;/h2-4,8,11H,5-7,16H2,1H3;1H |
Standard InChIKey | XFNPCDNFGDVKDH-UHFFFAOYSA-N |
SMILES | CC(C1CN(CCO1)C(=O)C2=C(C(=CC=C2)Cl)Cl)N.Cl |
Canonical SMILES | CC(C1CN(CCO1)C(=O)C2=C(C(=CC=C2)Cl)Cl)N.Cl |
PubChem Compound | 86811797 |
Last Modified | Apr 15 2024 |
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